molecular formula C11H16Cl2N2O B2730430 Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride CAS No. 2287311-51-5

Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride

Cat. No.: B2730430
CAS No.: 2287311-51-5
M. Wt: 263.16
InChI Key: WCOXUCCFEPVRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride is a chemical compound with the molecular formula C11H14N2O. It is known for its unique spiro structure, which consists of a fused furo-pyridine and piperidine ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a furo-pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the spiro structure .

Industrial Production Methods

Industrial production of Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity .

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that it may exhibit activity against certain biological targets, making it a candidate for drug development .

Medicine

In medicine, Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride is explored for its therapeutic potential. It is being studied for its effects on various diseases and conditions, including its potential as an anti-inflammatory or anti-cancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis .

Mechanism of Action

The mechanism of action of Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[furo[3,4-b]pyridine-5,4’-piperidine]
  • Spiro[pyridine-3,4’-piperidine]

Uniqueness

Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride is unique due to its specific spiro structure and the presence of both furo and pyridine rings. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOXUCCFEPVRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.